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Compound of Interest

Compound Name: Cyclopropene

Cat. No.: B1212591 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the seminal, early synthetic routes

to cyclopropene and its derivatives. The document details the core methodologies, presents

quantitative data in structured tables for comparative analysis, and includes detailed

experimental protocols for key reactions. Logical relationships and experimental workflows are

visualized through diagrams created using the DOT language.

Thermal Decomposition of
Trimethylcyclopropylammonium Hydroxide
The first confirmed synthesis of cyclopropene was achieved by Dem'yanov and Doyarenko

through the thermal decomposition of trimethylcyclopropylammonium hydroxide.[1] This

method, a variation of the Hofmann elimination, involves heating the quaternary ammonium

salt over a catalyst.

Subsequent improvements by Schlatter significantly increased the yield of this process.[1]
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Method
Starting
Material

Catalyst
Temperatur
e (°C)

Yield (%) Ref.

Dem'yanov &

Doyarenko

Trimethylcycl

opropylammo

nium

hydroxide

Platinized

Clay
~300 ~5 [1]

Schlatter

Trimethylcycl

opropylammo

nium

hydroxide

Platinized

Asbestos
320 Not specified [1]

Experimental Protocol
Schlatter's Improved Synthesis of Cyclopropene:

Apparatus: A pyrolysis tube packed with platinized asbestos is heated in a furnace. The

outlet of the tube is connected to a series of cold traps to collect the volatile products.

Procedure:

Trimethylcyclopropylammonium hydroxide is prepared and introduced into the pyrolysis

apparatus.

The pyrolysis tube is heated to 320 °C.

The starting material is slowly passed over the heated platinized asbestos catalyst.

The gaseous products, including cyclopropene, are collected in the cold traps.

The collected condensate is then purified to isolate cyclopropene. The primary

byproducts are trimethylamine and dimethylcyclopropylamine.[1]

Reaction Pathway
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Thermal Decomposition of Trimethylcyclopropylammonium Hydroxide.

Dehydrohalogenation of Allyl Chlorides
A more accessible and widely cited early route to cyclopropene involves the

dehydrohalogenation of allyl chloride using a strong base. Two key methods emerged from this

strategy, utilizing different bases and reaction conditions.

Using Sodium Amide (Closs and Krantz Method)
Closs and Krantz developed a procedure using sodium amide in mineral oil.[1] While

straightforward, this method generally results in lower yields.

Using Sodium bis(trimethylsilyl)amide
A significant improvement in yield and purity was achieved by using sodium

bis(trimethylsilyl)amide as the base in a higher boiling solvent like toluene.[1]

Quantitative Data
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Base Solvent
Temperature
(°C)

Yield (%) Ref.

Sodium Amide Mineral Oil 80 ~10 [1]

Sodium

bis(trimethylsilyl)

amide

Toluene Reflux (~111) ~40 [1]

Experimental Protocols
Synthesis of Cyclopropene using Sodium Amide (Closs and Krantz):[1]

Apparatus: A reaction flask equipped with a mechanical stirrer, a dropping funnel, and a

condenser leading to a cold trap cooled with liquid nitrogen.

Procedure:

A suspension of sodium amide in mineral oil is placed in the reaction flask and heated to

80 °C.

Allyl chloride is added dropwise to the heated suspension.

The volatile cyclopropene gas that forms immediately escapes the reaction mixture.

The cyclopropene is passed through the condenser and collected in the liquid nitrogen-

cooled trap.

The major byproduct of this reaction is allylamine.[1]

Synthesis of Cyclopropene using Sodium bis(trimethylsilyl)amide:[1]

Apparatus: A 250-mL, three-necked flask is equipped with a 25-mL dropping funnel, a

Dimroth-type reflux condenser, an immersed thermometer, a magnetic stirring bar, and a gas

outlet connected to a cold trap cooled to -80 °C. An argon flow is introduced from the top of

the condenser.

Procedure:
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The flask is charged with sodium bis(trimethylsilyl)amide (35.05 g, 0.192 mol) and

dissolved in toluene (150 mL).

The solution is brought to a vigorous reflux (oil bath temperature of 140-150 °C).

Allyl chloride (13.8 mL, 0.169 mol) is added from the dropping funnel over a period of 45-

60 minutes.

Cyclopropene gas evolves from the flask and is condensed in the cold trap at -80 °C.

After the addition is complete, the mixture is refluxed for an additional 30 minutes.

The collected cyclopropene is a colorless liquid with a purity of >95%.

Reaction Pathways

Using Sodium Amide Using Sodium bis(trimethylsilyl)amide

Allyl Chloride

Cyclopropene

NaNH2, 80 °C

Allyl Chloride

Cyclopropene
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Dehydrohalogenation Routes to Cyclopropene.

Addition of Carbenes to Alkynes
The synthesis of cyclopropene derivatives, particularly those with substituents on the ring,

was advanced by the development of carbene addition reactions to alkynes. A common early
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method involves the catalytic decomposition of diazo compounds.

Quantitative Data
Alkyne

Diazo
Compound

Catalyst Yield (%) Ref.

2-Butyne
Ethyl

diazoacetate
Copper Sulfate Not specified [2]

Various internal

alkynes

Ethyl

diazoacetate

Cu[Ms(CH2SCN)

3]BAr'4
Moderate [2]

Experimental Protocol
General Procedure for Copper-Catalyzed Cyclopropenation of Alkynes with Ethyl Diazoacetate:

[2]

Apparatus: A standard reaction flask equipped with a magnetic stirrer, a dropping funnel, and

a reflux condenser, under an inert atmosphere.

Procedure:

The alkyne and a catalytic amount of a copper salt (e.g., copper sulfate or a copper

complex) are dissolved in a suitable solvent (e.g., dichloromethane or dichloroethane).

The solution is heated to reflux.

A solution of ethyl diazoacetate in the same solvent is added dropwise to the refluxing

mixture.

The reaction is monitored for the disappearance of the diazo compound.

Upon completion, the reaction mixture is cooled, filtered to remove the catalyst, and the

solvent is evaporated.

The resulting crude product is purified by distillation or chromatography to yield the

corresponding cyclopropene-3-carboxylate derivative.
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Reaction Pathway

Alkyne

Cyclopropene-3-carboxylate

Ethyl Diazoacetate Copper Catalyst
(e.g., CuSO4)

catalyzes
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Carbene Addition to Alkynes for Cyclopropene Derivatives.

Modified Favorskii Rearrangement for
Cyclopropenones
While the classic Favorskii rearrangement is primarily known for the synthesis of carboxylic

acid derivatives from α-halo ketones, a modified version was developed by Breslow and

coworkers for the synthesis of cyclopropenones.[3][4] This approach involves the treatment of

an α,α'-dibromoketone with a base.

Quantitative Data
This method is more qualitative in its early descriptions, focusing on the successful synthesis of

the novel cyclopropenone ring system rather than optimizing yields.

Experimental Protocol
Synthesis of Diphenylcyclopropenone (Breslow et al.):[3]

Apparatus: A standard round-bottom flask with a magnetic stirrer and provisions for

maintaining an inert atmosphere.
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Procedure:

α,α'-Dibromodibenzyl ketone is dissolved in a suitable solvent.

The solution is treated with a tertiary amine base, such as triethylamine, at room

temperature.

The reaction mixture is stirred for a period to allow for the rearrangement and formation of

diphenylcyclopropenone.

The triethylammonium bromide salt precipitates and is removed by filtration.

The filtrate is concentrated, and the crude product is purified by recrystallization.

Reaction Pathway

α,α'-Dibromodibenzyl ketone

Diphenylcyclopropenone

Triethylamine

Base
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Modified Favorskii Rearrangement to a Cyclopropenone.

Elimination from Nitrocyclopropanes
The synthesis of cyclopropene derivatives can also be achieved through elimination reactions

starting from nitrocyclopropanes. This method involves the removal of the nitro group and a

vicinal hydrogen atom to introduce the double bond.

Quantitative Data
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Detailed yield information for early, specific examples of this reaction leading to the parent

cyclopropene is not readily available in the surveyed literature. The method is generally cited

for the formation of substituted cyclopropenes.

Experimental Protocol
General Procedure for Elimination from a Nitrocyclopropane:

Apparatus: A reaction flask with a magnetic stirrer.

Procedure:

The substituted nitrocyclopropane is dissolved in a suitable solvent, typically an alcohol.

A solution of a base, such as sodium methoxide in methanol, is added to the

nitrocyclopropane solution.

The reaction mixture is stirred, often at room temperature or with gentle heating, to effect

the elimination of nitrous acid.

The reaction is monitored until the starting material is consumed.

Workup typically involves neutralization, extraction with an organic solvent, and purification

of the resulting cyclopropene derivative by distillation or chromatography.

Reaction Pathway

Nitrocyclopropane Derivative

Cyclopropene Derivative

Base
(e.g., NaOMe)

promotes elimination
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Elimination from a Nitrocyclopropane Derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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